5-Ethynyl-2-fluoropyridin-4-amine
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Overview
Description
5-Ethynyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H5FN2 This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an ethynyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-fluoropyridin-4-amine typically involves multi-step processes starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cyclization: Reagents such as palladium catalysts and bases are commonly used in cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce complex heterocyclic compounds .
Scientific Research Applications
5-Ethynyl-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The ethynyl group can participate in π-π stacking interactions and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: This compound is similar in structure but lacks the ethynyl group.
5-Ethynyl-4-fluoropyridin-2-amine: Another closely related compound with similar applications in medicinal chemistry and materials science.
Uniqueness
5-Ethynyl-2-fluoropyridin-4-amine is unique due to the presence of both the fluorine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-ethynyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10) |
InChI Key |
TXRBGIWJHPWKRB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1N)F |
Origin of Product |
United States |
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